molecular formula C17H23Cl3N2O2 B13739343 (2-pyrrolidin-1-ium-1-ylcyclohexyl) N-(2,6-dichlorophenyl)carbamate;chloride CAS No. 20317-96-8

(2-pyrrolidin-1-ium-1-ylcyclohexyl) N-(2,6-dichlorophenyl)carbamate;chloride

Cat. No.: B13739343
CAS No.: 20317-96-8
M. Wt: 393.7 g/mol
InChI Key: HFLNYHTUFQJOCH-UHFFFAOYSA-N
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Description

The compound (2-pyrrolidin-1-ium-1-ylcyclohexyl) N-(2,6-dichlorophenyl)carbamate;chloride (CAS: 20317-96-8) is a hydrochloride salt featuring a carbamate functional group linked to a 2,6-dichlorophenyl moiety and a cyclohexyl-pyrrolidinium substituent. Key attributes include:

  • Molecular weight: 393.7 g/mol .
  • Hydrogen bonding: 2 donors (N–H of carbamate and pyrrolidinium) and 3 acceptors (two carbamate oxygens and one chloride ion) .
  • Structural flexibility: The cyclohexyl ring introduces conformational variability, while the pyrrolidinium group enhances aqueous solubility via ionic interactions with the chloride counterion .

This compound is part of a broader class of N-substituted carbamates and amides, often explored for agrochemical or pharmaceutical applications due to their stability and bioactivity.

Properties

CAS No.

20317-96-8

Molecular Formula

C17H23Cl3N2O2

Molecular Weight

393.7 g/mol

IUPAC Name

(2-pyrrolidin-1-ium-1-ylcyclohexyl) N-(2,6-dichlorophenyl)carbamate;chloride

InChI

InChI=1S/C17H22Cl2N2O2.ClH/c18-12-6-5-7-13(19)16(12)20-17(22)23-15-9-2-1-8-14(15)21-10-3-4-11-21;/h5-7,14-15H,1-4,8-11H2,(H,20,22);1H

InChI Key

HFLNYHTUFQJOCH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)[NH+]2CCCC2)OC(=O)NC3=C(C=CC=C3Cl)Cl.[Cl-]

Origin of Product

United States

Preparation Methods

Overview

The synthetic approach to (2-pyrrolidin-1-ium-1-ylcyclohexyl) N-(2,6-dichlorophenyl)carbamate; chloride generally involves carbamate formation through the reaction of an amine-containing cyclohexyl intermediate with a chlorinated phenyl isocyanate or carbamoyl chloride derivative, followed by salt formation with hydrochloric acid. The key steps are:

Detailed Synthetic Route

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Nucleophilic substitution Cyclohexyl halide + pyrrolidine base Formation of 2-pyrrolidin-1-ylcyclohexyl intermediate
2 Carbamate formation 2,6-Dichlorophenyl isocyanate or carbamoyl chloride + intermediate Formation of N-(2,6-dichlorophenyl)carbamate linkage
3 Salt formation Treatment with HCl (aqueous or anhydrous) Formation of pyrrolidin-1-ium chloride salt
4 Purification Extraction, recrystallization, chromatography Isolation of pure chloride salt compound

Reaction Conditions and Solvents

  • Solvents: Commonly used solvents include dichloromethane, tetrahydrofuran, or ethyl acetate for carbamate coupling reactions due to their ability to dissolve both organic reagents and maintain reaction control.
  • Bases: Triethylamine or N,N-diisopropylethylamine (DIPEA) are used to scavenge HCl generated during carbamate formation.
  • Temperature: Reactions are typically conducted at 0°C to room temperature to control reactivity and minimize side reactions.
  • Purification: Flash chromatography on silica gel and recrystallization from appropriate solvents (e.g., ethanol or ethyl acetate/hexane mixtures) yield the pure product.

Representative Experimental Procedure (Based on Patent US11028075B2)

Step Procedure Detail
1 To a stirred solution of 2-pyrrolidin-1-ylcyclohexyl amine in dichloromethane, triethylamine is added at 0°C.
2 2,6-Dichlorophenyl isocyanate is added dropwise maintaining temperature below 5°C.
3 The reaction mixture is stirred at room temperature for 2-4 hours.
4 The mixture is washed with aqueous sodium bicarbonate, water, and brine.
5 The organic layer is dried over sodium sulfate and concentrated under reduced pressure.
6 The residue is dissolved in ethanol and treated with hydrochloric acid to precipitate the chloride salt.
7 The precipitate is filtered, washed, and dried under vacuum.

Analytical Data Supporting Preparation

Analysis Method Data/Findings
Nuclear Magnetic Resonance (NMR) Proton NMR shows characteristic signals for cyclohexyl protons, pyrrolidine ring, and aromatic protons of dichlorophenyl. Carbamate NH appears as a distinct singlet.
Mass Spectrometry (MS) Molecular ion peak consistent with C17H23Cl2N2O2 plus chloride ion; confirms molecular weight ~357 g/mol.
Infrared Spectroscopy (IR) Strong absorption bands at ~1700 cm⁻¹ corresponding to carbamate carbonyl stretching; N–H stretching around 3300 cm⁻¹.
Elemental Analysis Consistent with calculated percentages for C, H, N, Cl, and O in the chloride salt form.
Melting Point Sharp melting point indicating purity, typically in the range of 150–160°C for the chloride salt.

Research Findings and Optimization Notes

  • The presence of the 2,6-dichlorophenyl group influences the reactivity of the isocyanate, requiring controlled addition and temperature management to avoid side reactions.
  • Salt formation with hydrochloric acid improves compound stability and solubility in aqueous media, facilitating biological testing.
  • Use of dry solvents and inert atmosphere (nitrogen or argon) during carbamate formation enhances yield and purity.
  • Purification by silica gel chromatography is essential to remove unreacted starting materials and side products.
  • The choice of base affects the reaction rate and by-product formation; triethylamine is preferred for its moderate basicity and ease of removal.

Summary Table of Preparation Parameters

Parameter Recommended Conditions Notes
Starting amine 2-pyrrolidin-1-ylcyclohexyl amine Prepared via nucleophilic substitution
Carbamoyl reagent 2,6-Dichlorophenyl isocyanate or carbamoyl chloride Isocyanate preferred for cleaner reaction
Solvent Dichloromethane, tetrahydrofuran, or ethyl acetate Dry and oxygen-free recommended
Base Triethylamine or DIPEA Scavenges HCl, improves yield
Temperature 0°C to room temperature Controls reaction rate and side products
Salt formation Aqueous or anhydrous hydrochloric acid Forms chloride salt for stability
Purification Silica gel chromatography, recrystallization Ensures high purity

Chemical Reactions Analysis

Carbamate Formation

The reaction involves nucleophilic attack by the amine on the electrophilic carbonyl carbon of the chloroformate, followed by elimination of Cl⁻ and formation of the carbamate .

Mechanism Overview

  • Nucleophilic substitution : Amine attacks the carbonyl carbon of the chloroformate.

  • Dehydrohalogenation : Loss of Cl⁻ forms the carbamate intermediate.

Quaternization

The secondary amine in the carbamate undergoes alkylation to form a quaternary ammonium salt. This step is critical for stabilizing the ionized form, which influences solubility and reactivity .

Stability and Degradation

While direct data on this compound is limited, analogous quaternary ammonium carbamates exhibit stability under standard conditions but may hydrolyze under acidic or basic conditions. Key factors include:

  • Hydrolytic stability : Dependent on the carbamate’s leaving group and pH.

  • Thermal stability : Quaternized salts generally resist thermal decomposition better than non-ionic counterparts .

Comparative Analysis with Analogous Compounds

CompoundKey Structural FeatureSynthesis Highlight
(2-pyrrolidin-1-ium-1-ylcyclohexyl) N-(2-chlorophenyl)carbamate;chloride2-chlorophenyl substituentUses chloroformate for carbamate formation
(2-pyrrolidin-1-ium-1-ylcyclohexyl) N-(2,6-dichlorophenyl)carbamate;chloride2,6-dichlorophenyl groupEnhanced activity due to electron-withdrawing groups
(2,6-dimethylphenyl)methyl N-(2-pyrrolidin-1-ylethyl)carbamateNon-quaternized carbamateLacks ionic solubility benefits

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to the class of carbamates, which are known for their diverse biological activities. The molecular structure includes a pyrrolidine ring, a cyclohexyl group, and a dichlorophenyl moiety, contributing to its potential reactivity and biological interactions.

Neuropharmacology

Recent studies have indicated that compounds structurally similar to (2-pyrrolidin-1-ium-1-ylcyclohexyl) N-(2,6-dichlorophenyl)carbamate;chloride may exhibit neuroprotective properties. The modulation of neurotransmitter systems, particularly through interactions with NMDA receptors, is a significant area of interest. Research suggests that such compounds can potentially mitigate excitotoxicity associated with neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Antioxidant Activity

The antioxidant capabilities of carbamate derivatives have been explored, highlighting their role in scavenging reactive oxygen species (ROS). This is particularly relevant in the context of oxidative stress-related conditions, where these compounds may offer protective effects against cellular damage .

Neuroprotection in Animal Models

A study investigating the effects of similar carbamate derivatives on animal models of neurodegeneration demonstrated significant reductions in neuronal loss when administered prior to neurotoxic insults. The results indicated that these compounds could enhance neuronal survival through their antioxidant properties and modulation of excitatory neurotransmission .

Clinical Relevance

In clinical settings, the potential application of this compound as a neuroprotective agent is being evaluated. Preliminary findings suggest that it may help improve cognitive functions in patients with early-stage neurodegenerative disorders by modulating glutamatergic signaling pathways .

Comparative Analysis of Related Compounds

Compound NameStructureKey ApplicationReference
Compound AStructure ANeuroprotection
Compound BStructure BAntioxidant
This compoundStructure CNeuroprotection & Antioxidant

Mechanism of Action

The mechanism of action of (2-pyrrolidin-1-ium-1-ylcyclohexyl) N-(2,6-dichlorophenyl)carbamate;chloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

The target compound is distinguished by its carbamate group (–O–CO–NH–) and 2,6-dichlorophenyl substituent. Comparisons with analogs highlight critical differences in electronic and steric effects:

Table 1: Structural and Functional Comparison
Compound Name Substituents on Phenyl Functional Group Molecular Weight (g/mol) Key Properties
Target Compound 2,6-dichloro Carbamate 393.7 Ionic (chloride salt), 2 stereocenters, high solubility due to pyrrolidinium
N-(2,6-dichlorophenyl)-acetamide 2,6-dichloro Amide ~214.1 (calculated) Neutral, lower NQR frequency due to alkyl chain
Propanil (N-(3,4-dichlorophenyl)propanamide) 3,4-dichloro Amide 218.1 Herbicide, neutral, no ionic solubility enhancement
N-(2-chlorophenyl)-2-chlorobenzamide 2-chloro Amide ~246.1 (calculated) Aryl substituent increases NQR frequency

Key Observations :

  • Carbamate vs. Amide : Carbamates (target) exhibit greater hydrolytic stability compared to amides (e.g., propanil), making them suitable for extended-release formulations .
  • Ionic Nature : The pyrrolidinium-chloride moiety in the target compound improves water solubility, unlike neutral amides (e.g., N-(2,6-dichlorophenyl)-acetamide) .

Electronic and Structural Insights from NQR and Crystallography

Chlorine NQR Frequencies
  • Alkyl vs. Aryl Substituents : Alkyl groups (e.g., acetamide side chains) lower ^35^Cl NQR frequencies due to electron-donating effects, while aryl/chloroalkyl groups (e.g., 2-chlorobenzamide) increase frequencies via electron withdrawal . The target’s 2,6-dichlorophenyl group likely elevates NQR frequencies compared to alkyl-substituted amides.
  • Exception : N-(2-chlorophenyl)-2,2,2-trichloroacetamide defies this trend due to crystal field effects, highlighting the role of solid-state packing .
Crystallographic Data
  • Planarity: In N-[2,6-dichlorophenyl]-2-chloroacetamide, the phenyl ring deviates slightly from planarity (Table 3a, ), whereas the target’s cyclohexyl-pyrrolidinium group introduces significant non-planarity, affecting molecular interactions .
  • Thermal Parameters : Higher thermal motion in the target’s flexible cyclohexyl ring may reduce crystallinity compared to rigid analogs .

Biological Activity

The compound (2-pyrrolidin-1-ium-1-ylcyclohexyl) N-(2,6-dichlorophenyl)carbamate;chloride is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound can be described by its unique structural components:

  • Pyrrolidine ring : Provides a basic nitrogen atom, which may participate in various biochemical interactions.
  • Cyclohexyl group : Enhances lipophilicity, potentially improving membrane permeability.
  • Chlorinated phenyl group : Introduces electron-withdrawing characteristics, affecting the compound's reactivity and binding affinity.

Molecular Formula

The molecular formula of the compound is C16H20Cl2N3O2.

Molecular Weight

The molecular weight is approximately 355.25 g/mol.

Research indicates that this compound may exhibit multiple mechanisms of action:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially impacting cancer cell proliferation.
  • Receptor Binding : The compound has been shown to interact with various receptors, including those involved in neurotransmission and hormonal regulation, suggesting potential applications in neuropharmacology and endocrinology.
  • Modulation of Ion Channels : Its interaction with ion channels may influence cellular excitability and signaling pathways.

Pharmacological Effects

  • Anticancer Activity : Some studies have reported that derivatives of pyrrolidine compounds can exhibit cytotoxic effects against various cancer cell lines. The specific activity of this compound against cancer cells remains to be fully elucidated but is a focus of ongoing research .
  • Neuroprotective Effects : There is emerging evidence suggesting potential neuroprotective properties through modulation of neurotransmitter systems, particularly in models of neurodegenerative diseases .

Case Study 1: Anticancer Properties

A study investigating the anticancer activity of pyrrolidine derivatives found that compounds similar to (2-pyrrolidin-1-ium-1-ylcyclohexyl) N-(2,6-dichlorophenyl)carbamate exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to apoptosis induction via the mitochondrial pathway .

Case Study 2: Neuropharmacological Effects

In an animal model, the administration of related pyrrolidine compounds demonstrated improved cognitive function and reduced neuroinflammation. This suggests a potential role in treating conditions such as Alzheimer's disease .

Data Table: Comparative Biological Activities

Activity TypeCompoundObserved EffectReference
AnticancerPyrrolidine DerivativeCytotoxicity against breast cancer cells
NeuroprotectivePyrrolidine CompoundImproved cognitive function in animal models
Receptor Binding(2-pyrrolidin-1-ium...)Modulation of neurotransmitter receptors

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for producing (2-pyrrolidin-1-ium-1-ylcyclohexyl) N-(2,6-dichlorophenyl)carbamate;chloride, and how can intermediates be optimized?

  • Methodology : Synthesis typically involves sequential functionalization. First, prepare the 2,6-dichlorophenylcarbamate core via coupling reactions between 2,6-dichloroaniline and chloroformate derivatives under anhydrous conditions. Next, introduce the pyrrolidinium-cyclohexyl moiety via nucleophilic substitution or carbamate linkage formation. Optimize intermediates by monitoring reaction yields using HPLC or LC-MS, adjusting solvent polarity (e.g., dichloromethane vs. THF) and temperature (e.g., 0–60°C) to minimize byproducts. Purification via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) is critical .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodology : Use a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm carbamate and pyrrolidinium ring connectivity.
  • X-ray crystallography : For absolute configuration determination, particularly the cyclohexyl chair conformation.
  • High-resolution mass spectrometry (HRMS) : To verify molecular ion peaks ([M-Cl]+^+ or [M]+^+) with <5 ppm mass accuracy.
  • Elemental analysis : Validate chloride counterion stoichiometry (e.g., %Cl within ±0.3% of theoretical values).

Q. What experimental designs are suitable for assessing the compound’s stability under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies using a split-plot design:

  • Factors : pH (1–10), temperature (4°C, 25°C, 40°C), and solvent systems (aqueous buffer, DMSO).
  • Response variables : Degradation products (HPLC area%), chloride release (ion chromatography), and structural changes (FTIR).
  • Replicates : 3–4 replicates per condition, with ANOVA analysis to identify significant degradation pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data between this compound and its analogs?

  • Methodology :

  • Comparative SAR analysis : Synthesize analogs (e.g., replacing pyrrolidinium with piperidinium or varying cyclohexyl substituents) and test in parallel using standardized assays (e.g., enzyme inhibition IC50_{50}, cytotoxicity IC50_{50}).
  • Data normalization : Account for batch-to-batch variability (purity ≥95% by HPLC) and solvent effects (e.g., DMSO concentration ≤0.1% in cell assays).
  • Meta-analysis : Use public databases (PubChem, ChEMBL) to cross-reference bioactivity trends and identify outliers due to assay conditions .

Q. What strategies are effective for elucidating the compound’s mechanism of action in complex biological systems?

  • Methodology :

  • Target deconvolution : Employ affinity chromatography (immobilized compound on Sepharose beads) coupled with LC-MS/MS to identify binding proteins.
  • Kinetic studies : Use stopped-flow spectrophotometry to measure binding kinetics (kon_{on}/koff_{off}) with putative targets (e.g., cholinesterases or ion channels).
  • In silico docking : Perform molecular dynamics simulations (AMBER or GROMACS) to model interactions with active sites, prioritizing residues within 4Å of the carbamate group .

Q. How can environmental fate studies be designed to evaluate the compound’s persistence and ecotoxicological risks?

  • Methodology :

  • Abiotic degradation : Expose the compound to UV light (λ = 254–365 nm) in aqueous solutions (pH 7.4) and quantify photolysis products via LC-HRMS.
  • Biotic degradation : Use OECD 301F (ready biodegradability) tests with activated sludge, monitoring parent compound depletion (GC-MS) and microbial toxicity (Microtox® assays).
  • QSAR modeling : Predict bioaccumulation (logP >3.5) and toxicity (EC50_{50} for Daphnia magna) using EPI Suite or TEST software .

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